molecular formula C28H37N13O2 B13976963 Furin Inhibitor

Furin Inhibitor

Cat. No.: B13976963
M. Wt: 587.7 g/mol
InChI Key: PKMXMBXOZUEHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Furin inhibitors can be synthesized using various methods. For instance, peptide-based inhibitors such as decanoyl-Arg-Val-Lys-Arg-chloromethylketone (dec-RVKR-Cmk) are synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin . Non-peptide inhibitors, such as naphthofluorescein, can be synthesized through organic synthesis techniques involving multiple steps of chemical reactions, including condensation, cyclization, and functional group modifications .

Industrial Production Methods

Industrial production of furin inhibitors involves large-scale synthesis using automated peptide synthesizers for peptide-based inhibitors and continuous flow reactors for non-peptide inhibitors. These methods ensure high yield and purity of the final product, making them suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Furin inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of furin inhibitors include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions are modified furin inhibitors with enhanced stability, binding affinity, and specificity. These modifications can significantly improve the therapeutic potential of furin inhibitors .

Mechanism of Action

Furin inhibitors exert their effects by binding to the active site of furin, thereby preventing it from cleaving its substrate proteins. This inhibition can occur through competitive or non-competitive mechanisms. For example, permethrin, a novel furin inhibitor, binds to a novel allosteric pocket of furin through non-competitive inhibition . By inhibiting furin, these compounds can block the activation of various precursor proteins, including viral glycoproteins and pro-cancer proteins, thereby preventing their biological activity .

Properties

Molecular Formula

C28H37N13O2

Molecular Weight

587.7 g/mol

IUPAC Name

2-[5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine

InChI

InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41)

InChI Key

PKMXMBXOZUEHDV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N

Origin of Product

United States

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